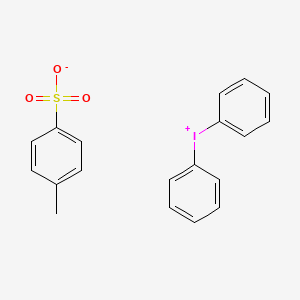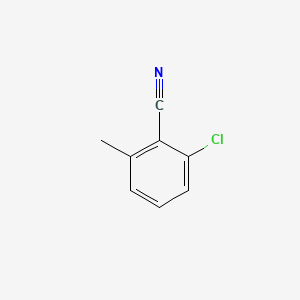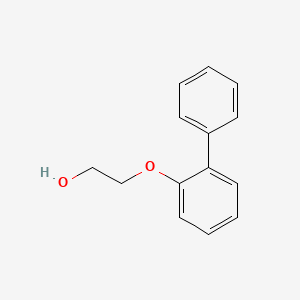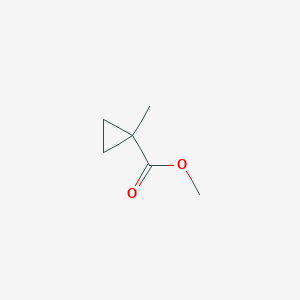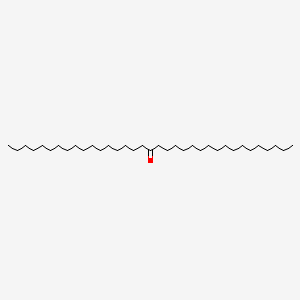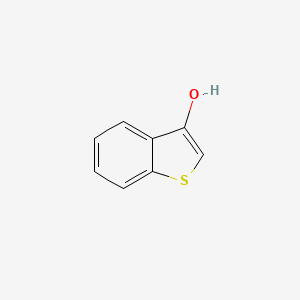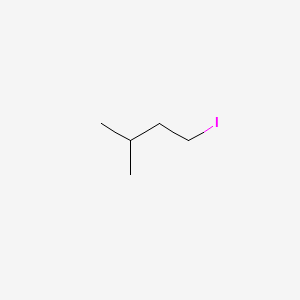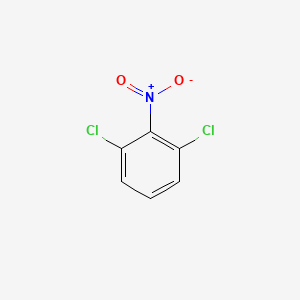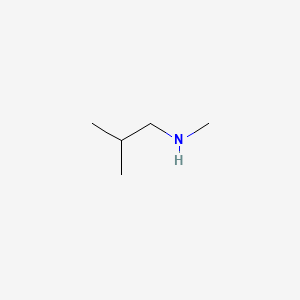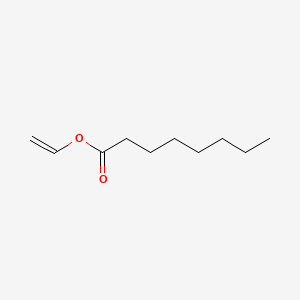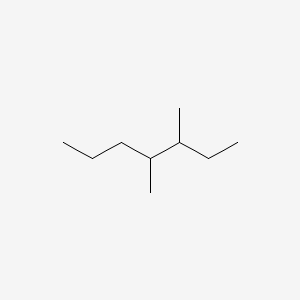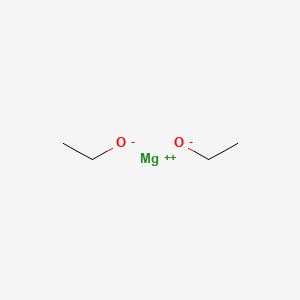
Magnesium ethoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium ethoxide, also known as this compound, is a chemical compound with the formula ( \text{Mg(OC}_2\text{H}_5\text{)}_2 ). It is a white crystalline solid characterized by its magnesium and ethoxy functional groups. This compound is known for its applications in various chemical processes and is commonly used as a reagent in organic synthesis .
Mechanism of Action
Target of Action
Magnesium ethanolate, also known as Magnesium ethoxide, primarily targets the enzymatic reactions in the body. Magnesium is the fourth most common cation in the body, and the second most common intracellular cation after potassium . It has a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .
Mode of Action
The interaction of Magnesium ethanolate with its targets involves several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, and regulation of adenylate cyclase . It also plays a role in muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release . In many of its actions, Magnesium ethanolate has been likened to a physiological calcium antagonist .
Biochemical Pathways
Magnesium ethanolate affects numerous biochemical pathways. It plays a pivotal role in diverse immune responses by participating in multiple mechanisms . It facilitates substance P binding to lymphoblasts, promotes T helper, B cell, and macrophage responses to lymphokines, and facilitates antibody-dependent cytolysis and immune cell adherence . Besides, Magnesium ethanolate serves as a cofactor for C’3 convertase and immunoglobulin synthesis .
Pharmacokinetics
The ADME properties of Magnesium ethanolate are crucial for its bioavailability. The common routes of administration for a drug molecule like Magnesium ethanolate are oral, intravenous, intra-muscular, topical, inhalational, and intranasal . Once a drug enters the body, the body starts to process the four aspects of a drug: absorption, distribution, metabolism (biotransformation), and elimination .
Result of Action
The molecular and cellular effects of Magnesium ethanolate’s action are significant. It has long been associated with immunological responses, both nonspecific and specific . It plays a pivotal role in diverse immune responses by participating in multiple mechanisms . It facilitates substance P binding to lymphoblasts, promotes T helper, B cell, and macrophage responses to lymphokines, and facilitates antibody-dependent cytolysis and immune cell adherence . Besides, Magnesium ethanolate serves as a cofactor for C’3 convertase and immunoglobulin synthesis .
Action Environment
The action, efficacy, and stability of Magnesium ethanolate are influenced by environmental factors. In aqueous solution and soil moisture, Magnesium ethanolate rapidly hydrolyses to ethanol and Mg(OH)2 . Ethanol is readily biodegradable, while Mg(OH)2 is a poorly soluble inorganic substance at relevant environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium ethoxide can be synthesized by reacting magnesium metal with ethanol. The reaction involves the cleavage of the O-H bond in ethanol, resulting in the formation of magnesium ethanolate and hydrogen gas: [ \text{Mg} + 2\text{C}_2\text{H}_5\text{OH} \rightarrow \text{Mg(OC}_2\text{H}_5\text{)}_2 + \text{H}_2 ]
Industrial Production Methods
In industrial settings, magnesium ethanolate is typically produced using high-purity magnesium metal powder and absolute ethanol. A small amount of iodine is added as a catalyst. The mixture is heated to facilitate the reaction, and the resulting solution is then dried under vacuum to obtain solid magnesium ethanolate .
Chemical Reactions Analysis
Types of Reactions
Magnesium ethoxide undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide.
Reduction: Can act as a reducing agent in certain reactions.
Substitution: Reacts with halogens to form magnesium halides.
Common Reagents and Conditions
Oxidation: Reacts with oxygen at room temperature.
Reduction: Can reduce certain organic compounds under appropriate conditions.
Substitution: Reacts with halogens like chlorine to form magnesium chloride.
Major Products Formed
Oxidation: Magnesium oxide.
Reduction: Various reduced organic compounds.
Substitution: Magnesium halides such as magnesium chloride
Scientific Research Applications
Magnesium ethoxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and the Grignard reaction.
Biology: Utilized in the preparation of certain biological compounds.
Medicine: Investigated for potential use in drug synthesis and delivery.
Industry: Employed as a catalyst carrier in the polymerization of olefins and in the production of precision ceramic materials
Comparison with Similar Compounds
Similar Compounds
Magnesium methoxide: Similar in structure but with methoxy groups instead of ethoxy groups.
Magnesium tert-butoxide: Contains tert-butoxy groups, offering different reactivity.
Sodium ethanolate: Similar ethoxy group but with sodium instead of magnesium.
Uniqueness
Magnesium ethoxide is unique due to its specific reactivity and stability.
Properties
CAS No. |
2414-98-4 |
|---|---|
Molecular Formula |
C2H6MgO |
Molecular Weight |
70.37 g/mol |
IUPAC Name |
magnesium;ethanolate |
InChI |
InChI=1S/C2H6O.Mg/c1-2-3;/h3H,2H2,1H3; |
InChI Key |
RLWYTFZKQOKDFG-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].[Mg+2] |
Canonical SMILES |
CCO.[Mg] |
Key on ui other cas no. |
2414-98-4 |
physical_description |
Off-white powder with an alcohol-like odor; [MSDSonline] |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Magnesium ethoxide?
A1: this compound has the molecular formula Mg(C2H5O)2 and a molecular weight of 114.45 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided research papers do not contain specific spectroscopic data, techniques like FTIR spectroscopy have been employed to analyze this compound-containing materials and catalysts. [, ] These studies typically focus on identifying characteristic peaks associated with specific bonds, such as the >C=O stretching vibrations of internal donors in MgCl2-supported titanium catalysts. []
Q3: What is the stability of this compound?
A3: this compound is highly reactive with water and moisture, readily undergoing hydrolysis to form magnesium hydroxide and ethanol. Therefore, it must be handled under inert and anhydrous conditions.
Q4: Are there any studies on improving the stability of this compound?
A4: The provided research primarily focuses on this compound's applications as a catalyst precursor or support material. Therefore, there isn't any specific information regarding the modification of this compound for enhanced stability in these contexts.
Q5: What are the main catalytic applications of this compound?
A5: this compound is widely employed as a precursor in synthesizing Ziegler-Natta catalysts for olefin polymerization, particularly for producing polyethylene (PE) and polypropylene (PP). [, , , , , ] It acts as a support material for the active titanium species, influencing the catalyst's activity, stereospecificity, and the properties of the resulting polymers.
Q6: How does this compound influence the performance of Ziegler-Natta catalysts?
A6: The morphology and pore architecture of this compound significantly impact the performance of the resulting Ziegler-Natta catalysts. Studies have shown that controlling the particle size and shape of this compound can influence the catalyst's activity and the molecular weight distribution of the produced polymer. [, , ]
Q7: Are there any other catalytic applications of this compound besides olefin polymerization?
A7: Yes, research indicates that this compound can catalyze the synthesis of dicyanomethylendihydrofurans. [] It was found to be more effective than other metal ethoxides for this specific reaction, highlighting its potential for other organic syntheses.
Q8: Can this compound be used as a catalyst in its pure form?
A8: While this compound can exhibit catalytic activity, it is commonly used as a precursor or support material for generating the active catalytic species. For instance, in Ziegler-Natta catalysts, this compound reacts with titanium tetrachloride to form the active titanium species responsible for polymerization. [, , ]
Q9: Have computational methods been employed to study this compound and its applications?
A9: While the provided research does not extensively cover computational studies on this compound itself, theoretical calculations like Density Functional Theory (DFT) have been used to investigate the mechanisms of reactions catalyzed by this compound-derived compounds. [] This approach allows for a deeper understanding of the reaction pathways and the role of the catalyst at a molecular level.
Q10: How does the structure of this compound contribute to its catalytic activity?
A10: The structure of this compound, with its magnesium center and ethoxide ligands, allows for the formation of complexes with transition metal halides like titanium tetrachloride. This complexation is crucial for generating the active sites responsible for polymerization in Ziegler-Natta catalysts. [, , ]
Q11: What are the challenges in formulating this compound-based catalysts?
A11: The primary challenge lies in the high reactivity of this compound with moisture. [] Therefore, handling and formulating these catalysts require strict anhydrous conditions to prevent hydrolysis and maintain catalytic activity.
Q12: Are there any specific safety concerns regarding this compound handling?
A12: Due to its reactivity with water, this compound can generate heat upon contact with moisture, potentially leading to exothermic reactions. [] It is essential to handle this compound with care, using appropriate personal protective equipment and ensuring a dry working environment.
Q13: What analytical techniques are used to characterize this compound-based materials?
A13: Several techniques are employed to characterize materials synthesized using this compound, including:
- X-ray diffraction (XRD): To identify and quantify the crystalline phases present in the materials. [, , , ]
- Scanning electron microscopy (SEM): To visualize the morphology and particle size of the materials. [, , , , , ]
- Nitrogen adsorption-desorption analysis: To determine the surface area and pore size distribution of porous materials. [, ]
- Fourier-transform infrared spectroscopy (FTIR): To identify functional groups and study the interactions between components in the materials. [, , ]
- Thermogravimetric analysis (TGA): To study the thermal stability and decomposition behavior of the materials. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


